molecular formula C9H16O3 B13349627 (R)-Ethyl 3-formylhexanoate

(R)-Ethyl 3-formylhexanoate

Cat. No.: B13349627
M. Wt: 172.22 g/mol
InChI Key: CGCSQWLISXIAKI-MRVPVSSYSA-N
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Description

®-Ethyl 3-formylhexanoate is an organic compound with the molecular formula C9H16O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Ethyl 3-formylhexanoate can be synthesized through several methods. One common approach involves the aldol condensation of ethyl acetoacetate with formaldehyde, followed by reduction and esterification. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of ®-Ethyl 3-formylhexanoate may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of chiral catalysts or enzymes can also be employed to enhance the enantioselectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-formylhexanoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Ethyl 3-carboxyhexanoate.

    Reduction: Ethyl 3-hydroxyhexanoate.

    Substitution: Various ethyl 3-substituted hexanoates depending on the nucleophile used.

Scientific Research Applications

®-Ethyl 3-formylhexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the investigation of metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is used in the production of flavors and fragrances due to its pleasant odor.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-formylhexanoate depends on the specific reactions it undergoes. In general, the formyl group is highly reactive and can participate in various nucleophilic addition and substitution reactions. The ester group can also undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-formylbutanoate: Similar structure but with a shorter carbon chain.

    Methyl 3-formylhexanoate: Similar structure but with a different ester group.

    Ethyl 3-formylpentanoate: Similar structure but with a different carbon chain length.

Uniqueness

®-Ethyl 3-formylhexanoate is unique due to its specific stereochemistry and the presence of both a formyl and an ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl (3R)-3-formylhexanoate

InChI

InChI=1S/C9H16O3/c1-3-5-8(7-10)6-9(11)12-4-2/h7-8H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

CGCSQWLISXIAKI-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@H](CC(=O)OCC)C=O

Canonical SMILES

CCCC(CC(=O)OCC)C=O

Origin of Product

United States

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